molecular formula C17H17BrFN3O2 B5045529 1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine

1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B5045529
M. Wt: 394.2 g/mol
InChI Key: XKWWXAWHOAOARR-UHFFFAOYSA-N
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Description

1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-bromo-4-fluorophenylmethyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity. Factors such as temperature, solvent choice, and catalyst loading would need to be carefully controlled.

Chemical Reactions Analysis

Types of Reactions

1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine is unique due to the presence of both the 3-bromo-4-fluorophenylmethyl and 4-nitrophenyl groups. This combination of substituents can impart specific chemical and physical properties, making it valuable for certain applications.

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFN3O2/c18-16-11-13(1-6-17(16)19)12-20-7-9-21(10-8-20)14-2-4-15(5-3-14)22(23)24/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWWXAWHOAOARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)F)Br)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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